molecular formula C12H13ClN2 B2917667 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole CAS No. 956508-17-1

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2917667
CAS No.: 956508-17-1
M. Wt: 220.7
InChI Key: UGYPAKPLVBBMRT-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group. The bromine atom is larger and more polarizable, which can affect the compound’s reactivity and binding properties.

    1-(4-(Methyl)phenyl)-3,5-dimethyl-1H-pyrazole: Lacks the halogen atom, resulting in different chemical reactivity and potentially different biological activity.

    1-(4-(Chloromethyl)phenyl)-3,5-dimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, which can lead to differences in electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chloromethyl group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYPAKPLVBBMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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